Benzene, (2,2-dimethoxypropyl)-
Description
Benzene, (2,2-dimethoxypropyl)- (CAS: 84145-55-1) is an aromatic compound with the molecular formula C₁₅H₂₄O₂ and a molecular weight of 236.35 g/mol. Structurally, it features a benzene ring substituted with a tert-butyl group at the 4-position and a 3,3-dimethoxypropyl group at the 1-position. The dimethoxypropyl substituent introduces oxygen atoms, increasing polarity compared to purely hydrocarbon-substituted benzene derivatives. This compound is relevant in organic synthesis and materials science due to its unique electronic and steric properties .
Properties
CAS No. |
26163-01-9 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2,2-dimethoxypropylbenzene |
InChI |
InChI=1S/C11H16O2/c1-11(12-2,13-3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
YRETYEMOQLHTLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)(OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Molecular Properties of Selected Benzene Derivatives
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Benzene, (2,2-dimethoxypropyl)- | 84145-55-1 | C₁₅H₂₄O₂ | 236.35 | 1-(3,3-dimethoxypropyl), 4-tert-butyl |
| Benzene, (2,2-dimethylpropyl)- | 1007-26-7 | C₁₁H₁₆ | 148.24 | Neopentyl (2,2-dimethylpropyl) |
| Benzene, (2-methylpropyl)- | 538-93-2 | C₁₀H₁₄ | 134.22 | Isobutyl (2-methylpropyl) |
| Benzene, 1-methyl-2,3,4,5-tetrapropyl | 262860-66-2 | C₁₉H₃₂ | 260.46 | Multiple propyl substituents |
Key Observations :
- Polarity : The dimethoxypropyl group in the target compound increases polarity compared to neopentylbenzene (C₁₁H₁₆) and isobutylbenzene (C₁₀H₁₄), which lack oxygen atoms. This impacts solubility in polar solvents and chromatographic retention .
- Steric Effects : The tert-butyl group in the target compound introduces significant steric hindrance, similar to neopentylbenzene. However, the dimethoxypropyl group may reduce steric bulk compared to fully alkylated derivatives like 1-methyl-2,3,4,5-tetrapropylbenzene .
Chromatographic Behavior
Table 2: Gas Chromatography Retention Indices (RI)
| Compound Name | Kovats RI (Nonpolar Column) | Van Den Dool & Kratz RI | Temperature Gradient (°C/min) | Reference Study |
|---|---|---|---|---|
| Benzene, (2,2-dimethylpropyl)- | 1173.2 | 1176.8 | 2.5 | Zenkevich et al. (2011) |
| Benzene, (2-methylpropyl)- | 1024.5 (estimated) | Not reported | 3.0 | Haynes & Pitzer (1985) |
Key Observations :
- Retention Time: Neopentylbenzene (C₁₁H₁₆) exhibits a higher Kovats RI (1173.2) than isobutylbenzene (estimated ~1024.5), reflecting its bulkier substituent and stronger nonpolar interactions . The target compound’s dimethoxypropyl group likely results in intermediate retention due to polar interactions with the stationary phase.
- Method Variability : Retention indices vary with temperature gradients and column types, as seen in studies by Zenkevich (2011) and Haynes (1985) .
Thermodynamic and Reaction Data
Table 3: Thermodynamic Properties of Isobutylbenzene Derivatives
| Reaction | ΔrH° (kJ/mol) | Method | Reference Study |
|---|---|---|---|
| H₂ + C₁₀H₁₂ → C₁₀H₁₄ (Isobutylbenzene) | -119 ± 0.8 | Calorimetry | Rogers & McLafferty (1971) |
Key Observations :
- Hydrogenation Stability : Isobutylbenzene (C₁₀H₁₄) shows a highly exothermic hydrogenation enthalpy (ΔrH° = -119 kJ/mol), indicating thermodynamic stability in its unsaturated precursor form . Comparable data for the target compound is unavailable, but its oxygenated substituents may reduce exothermicity due to resonance stabilization of the aromatic ring.
Research Implications and Limitations
- Comparisons rely on extrapolation from structurally related compounds.
- Functional Group Impact: The dimethoxypropyl group likely enhances solubility in polar solvents (e.g., ethanol or acetone) compared to neopentylbenzene, which is more hydrophobic .
- Synthetic Applications: This compound’s steric and electronic profile makes it a candidate for designing ligands in catalysis or monomers in polymer chemistry, analogous to tert-butyl-substituted aromatics .
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